molecular formula C10H8KO6S B014036 4-Methylumbelliferyl sulfate potassium salt CAS No. 15220-11-8

4-Methylumbelliferyl sulfate potassium salt

Cat. No.: B014036
CAS No.: 15220-11-8
M. Wt: 295.33 g/mol
InChI Key: ACUFSQJGNBCODF-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 4-methyl-7-(sulfooxy)-, potassium salt is a derivative of the 2H-1-benzopyran class. This compound has been extensively studied for its pharmacological properties, particularly in the context of antihypertensive activity. It is known for its unique chemical structure, which includes a benzopyran core with a sulfooxy group at the 7th position and a methyl group at the 4th position.

Scientific Research Applications

2H-1-Benzopyran-2-one, 4-methyl-7-(sulfooxy)-, potassium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.

    Medicine: Investigated for its antihypertensive properties and potential use in treating cardiovascular diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Biochemical Analysis

Biochemical Properties

4-Methylumbelliferyl sulfate potassium salt is commonly used to detect sulfatase activity in biochemical and biomedical research . It consists of a sulfate group attached to a fluorescent molecule, which can be cleaved by sulfatase enzymes . Upon cleavage, this compound releases a highly fluorescent product that can be detected using fluorescence microscopy or spectroscopy .

Cellular Effects

The effects of this compound on cells are primarily related to its role as a substrate for sulfatase enzymes . The cleavage of the sulfate group from the compound by these enzymes can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with sulfatase enzymes . These enzymes cleave the sulfate group from the compound, resulting in the release of a highly fluorescent product . This process can influence enzyme activity, potentially leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in metabolic pathways related to sulfatase enzymes . These enzymes, along with any cofactors they interact with, can influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely influenced by its interactions with sulfatase enzymes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 4-methyl-7-(sulfooxy)-, potassium salt typically involves the sulfonation of 4-methyl-7-hydroxy-2H-1-benzopyran-2-one. This reaction is carried out using sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent. The resulting sulfonic acid derivative is then neutralized with potassium hydroxide to form the potassium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 4-methyl-7-(sulfooxy)-, potassium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfooxy group to a hydroxyl group.

    Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids/bases.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted benzopyran derivatives depending on the substituent introduced.

Comparison with Similar Compounds

Similar Compounds

    2H-1-Benzopyran-2-one, 7-(diethylamino)-4-methyl-: Known for its fluorescent properties and used in various imaging applications.

    2H-1-Benzopyran-2-one, 4-methyl-7-(methylamino)-: Studied for its potential therapeutic effects.

Uniqueness

2H-1-Benzopyran-2-one, 4-methyl-7-(sulfooxy)-, potassium salt stands out due to its unique sulfooxy group, which imparts distinct chemical and biological properties. This makes it particularly valuable in pharmacological research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of 2H-1-Benzopyran-2-one, 4-methyl-7-(sulfooxy)-, potassium salt involves the conversion of 4-methylumbelliferone to the potassium salt of 4-methyl-7-hydroxy-2-oxo-2H-chromene-6-sulfonic acid followed by reaction with potassium hydroxide to form the desired compound.", "Starting Materials": ["4-methylumbelliferone", "sulfuric acid", "potassium hydroxide", "potassium carbonate"], "Reaction": ["Step 1: Dissolve 4-methylumbelliferone in sulfuric acid and heat under reflux to obtain 4-methyl-7-hydroxy-2-oxo-2H-chromene-6-sulfonic acid", "Step 2: Add potassium carbonate to the reaction mixture to neutralize the acid and form the potassium salt of 4-methyl-7-hydroxy-2-oxo-2H-chromene-6-sulfonic acid", "Step 3: Add potassium hydroxide to the reaction mixture to form the potassium salt of 2H-1-Benzopyran-2-one, 4-methyl-7-(sulfooxy)-"] }

CAS No.

15220-11-8

Molecular Formula

C10H8KO6S

Molecular Weight

295.33 g/mol

IUPAC Name

potassium;(4-methyl-2-oxochromen-7-yl) sulfate

InChI

InChI=1S/C10H8O6S.K/c1-6-4-10(11)15-9-5-7(2-3-8(6)9)16-17(12,13)14;/h2-5H,1H3,(H,12,13,14);

InChI Key

ACUFSQJGNBCODF-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)[O-].[K+]

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)[O-].[K+]

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)O.[K]

15220-11-8

Related CAS

25892-63-1 (Parent)

Synonyms

4-methylumbelliferone sulfate
4-methylumbelliferyl sulfate
4-methylumbelliferyl sulfate, potassium salt
hymecromone sulfate

Origin of Product

United States

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